2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C11H7ClN6OS and its molecular weight is 306.73. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with structural similarities to "2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide" have been synthesized and evaluated for their potential biological activities. For instance, N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives were synthesized and assessed for their antimicrobial activities. Some derivatives exhibited significant inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of tetrazole and thiazole derivatives for anticancer activity. Novel thiazole-5-carboxamide derivatives, including those with structural features similar to "this compound," have been synthesized and tested against various cancer cell lines. Some derivatives showed promising anticancer activity, highlighting their potential in cancer research (Cai et al., 2016).
Antitumor and Antioxidant Activities
Research has extended to the synthesis of heterocyclic aryl monoazo organic compounds, including derivatives of thiazole, for their antitumor and antioxidant activities. These compounds have shown efficacy in dyeing polyester fibers, which could be utilized in sterile and biological active fabrics for various life applications. Their in vitro screening demonstrated significant antitumor activity against specific carcinoma cell lines and antimicrobial activity against pathogenic bacteria and fungi (Khalifa et al., 2015).
Quantum Chemical Studies
The corrosion inhibition performances of thiazole derivatives on iron metal have been predicted through density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insight into the molecular interactions and efficiency of these compounds in protecting metal surfaces from corrosion, showcasing their potential in materials science (Kaya et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is the histone acetyltransferase (HAT) . HATs are enzymes that acetylate conserved lysine amino acids on histone proteins by transferring an acetyl group from acetyl CoA to form ε-N-acetyl lysine . This modification is a key part of the regulation of gene expression .
Mode of Action
This compound acts as an inhibitor of HAT . By inhibiting HAT, the compound prevents the acetylation of histones, which can affect the structure of the chromatin and thus regulate gene expression . This can lead to changes in the transcriptional activity of genes .
Biochemical Pathways
The inhibition of HAT can affect multiple biochemical pathways. For instance, it can impact the type III secretion system (T3SS) in Gram-negative bacteria . The T3SS is used by bacteria to inject effector proteins into the cytosol of a host organism . These effector proteins can manipulate host cell processes to the advantage of the bacteria .
Result of Action
The inhibition of HAT and the subsequent effects on gene expression can have a variety of cellular effects. For instance, in the context of bacterial infection, inhibiting the T3SS can prevent the bacteria from effectively manipulating host cell processes . This could potentially render the bacteria harmless and allow the host’s immune system to clear the infection .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN6OS/c12-7-1-3-8(4-2-7)18-16-9(15-17-18)10(19)14-11-13-5-6-20-11/h1-6H,(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFUHKATRUYOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.